C.I. Direct Blue 218
Overview
Description
C.I. Direct Blue 218 is a bis copper-chelated dimethoxybenzidine-based azo dye. Azo dyes are characterized by the presence of one or more azo bonds (R–N=N–R′), which are responsible for their vibrant colors. This compound is widely used as a direct dye for cellulose, acetate, paper, textiles, and other materials .
Scientific Research Applications
C.I. Direct Blue 218 has several scientific research applications:
Chemistry: It is used as a dye in various chemical processes and as a tracer in analytical chemistry.
Biology: The dye is used in histological staining to visualize cellular components.
Medicine: It is used in some diagnostic procedures and research studies.
Mechanism of Action
Target of Action
C.I. Direct Blue 218 is primarily used as a dye for various materials such as cellulose, acetate, paper, and textiles . It is also used in the aquaculture industry . I.
Mode of Action
The mode of action of C.I. It is known that the compound is a diazo dye, which means it contains two nitrogen atoms connected by a double bond .
Biochemical Pathways
Direct Blue 218 might be metabolized to benzidine or benzidine congeners . Benzidine and its congeners are known carcinogens, which could explain the observed carcinogenic effects of C.I. Direct Blue 218 in experimental animals .
Pharmacokinetics
The pharmacokinetics of C.I. . It is known that C.I. Direct Blue 218 is a high production volume chemical, indicating widespread potential for exposure . .
Result of Action
The International Agency for Research on Cancer (IARC) has classified C.I. Direct Blue 218 as possibly carcinogenic to humans (Group 2B), mainly on the basis of sufficient evidence for cancer in experimental animals . The exact molecular and cellular effects of C.I.
Preparation Methods
C.I. Direct Blue 218 is synthesized through a series of chemical reactions involving diazotization and coupling processes. The primary precursors are aromatic amines, which undergo diazotization to form diazonium salts. These salts are then coupled with amines or phenols to form the azo dye. The dye is metallized with copper to enhance the stability of the azo groups and improve light and wash fastness .
Chemical Reactions Analysis
C.I. Direct Blue 218 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of aromatic amines.
Substitution: The dye can undergo substitution reactions where functional groups on the aromatic rings are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium dithionite. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
C.I. Direct Blue 218 is similar to other azo dyes such as Direct Black 38, Direct Blue 6, and Direct Brown 95. These dyes share similar chemical structures and properties but differ in their specific applications and stability. C.I. Direct Blue 218 is unique due to its bis copper-chelated structure, which enhances its stability and fastness properties .
Properties
CAS No. |
28407-37-6 |
---|---|
Molecular Formula |
C32H16Cu2N6Na4O16S4 |
Molecular Weight |
1087.8 g/mol |
IUPAC Name |
dicopper;tetrasodium;5-amino-3-[[4-[4-[(8-amino-1-oxido-3,6-disulfonatonaphthalen-2-yl)diazenyl]-3-oxidophenyl]-2-oxidophenyl]diazenyl]-4-oxidonaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C32H24N6O16S4.2Cu.4Na/c33-19-11-17(55(43,44)45)5-15-9-25(57(49,50)51)29(31(41)27(15)19)37-35-21-3-1-13(7-23(21)39)14-2-4-22(24(40)8-14)36-38-30-26(58(52,53)54)10-16-6-18(56(46,47)48)12-20(34)28(16)32(30)42;;;;;;/h1-12,39-42H,33-34H2,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);;;;;;/q;2*+2;4*+1/p-8 |
InChI Key |
GWEZPAIPHHUMTI-UHFFFAOYSA-F |
SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)O)O)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])N)O.[Na+].[Na+].[Na+].[Na+].[Cu].[Cu] |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N)[O-])[O-])[O-])N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])N)[O-].[Na+].[Na+].[Na+].[Na+].[Cu+2].[Cu+2] |
28407-37-6 | |
physical_description |
Deep purple to dark blue solid; [CAMEO] |
Pictograms |
Health Hazard |
solubility |
10 to 50 mg/mL at 63° F (NTP, 1992) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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